D-赤藓糖

描述

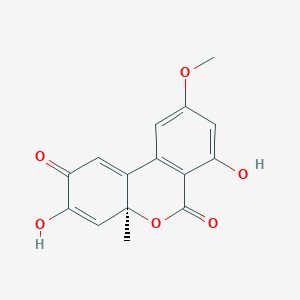

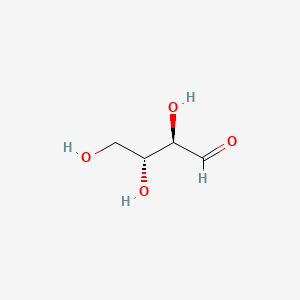

D-Erythrose is a tetrose saccharide with the chemical formula C4H8O4 . It has one aldehyde group, and is thus part of the aldose family. The natural isomer is D-erythrose; it is a diastereomer of D-threose .

Synthesis Analysis

The synthesis of D-Erythrose can be achieved from glycolaldehyde aqueous solutions under an electric field . The application of electrostatic gradients catalyzes the formation of C–O-bonded polymers in formaldehyde-containing samples. When the field is applied on glycolaldehyde aqueous solutions, new C–C bonds are formed and D-Erythrose is synthesized .

Molecular Structure Analysis

D-Erythrose belongs to the class of organic compounds known as monosaccharide phosphates. These are monosaccharides comprising a phosphated group linked to the carbohydrate unit .

Chemical Reactions Analysis

D-Erythrose can be involved in various chemical reactions. For instance, it can be converted to D-erythrose 4-phosphate, which is then converted by enzymes of the pentose phosphate pathway to glyceraldehyde 3-phosphate and fructose 6-phosphate .

Physical And Chemical Properties Analysis

D-Erythrose is a light yellow syrup that is highly soluble in water . It is a tetrose saccharide with the chemical formula C4H8O4 .

科学研究应用

赤藓糖醇的生物技术生产

D-赤藓糖作为四碳糖醇赤藓糖醇生物技术生产的前体。该过程通常涉及酵母菌株(如解脂耶氏酵母)对D-赤藓糖的发酵。生产的赤藓糖醇用作低热量甜味剂,由于其高甜度和低升糖指数,在食品工业中得到应用 .

渗透压保护剂合成

为应对渗透压胁迫,某些酵母菌会产生赤藓糖醇作为渗透压保护剂。D-赤藓糖被赤藓糖还原酶催化还原为赤藓糖醇。这种适应机制对于酵母菌在高盐环境中的生存至关重要,可以用来提高工业发酵过程的稳健性 .

代谢工程

涉及D-赤藓糖的代谢途径可以进行工程改造,以提高所需产物(如赤藓糖醇)的产量。通过调节赤藓糖还原酶基因的表达,研究人员可以将碳通量重定向到赤藓糖醇或其他有价值的多元醇的生产 .

酶特异性和测定方法开发

D-赤藓糖用于酶测定,以研究赤藓糖还原酶的底物特异性。这些测定对于了解酶动力学至关重要,可以帮助开发更高效的工业应用生物催化剂 .

替代碳源利用

关于D-赤藓糖的研究包括其作为微生物的替代碳源的用途。这对于利用工业过程中的废料和副产品尤其重要,有助于可持续和经济高效的生物生产 .

胁迫应答机制

涉及D-赤藓糖的研究可以阐明微生物的胁迫应答机制。了解酵母菌和其他生物体如何通过产生赤藓糖醇等多元醇来适应渗透压胁迫,可以为开发更具弹性的工业菌株提供信息 .

合成生物学应用

D-赤藓糖是合成生物学中的关键分子,可用于构建新的代谢途径。通过对微生物进行工程改造,使其利用D-赤藓糖合成复杂分子,研究人员可以为生产药物和精细化学品创造新的途径 .

营养研究和健康意义

作为赤藓糖醇合成中的一个成分,D-赤藓糖间接参与营养研究。赤藓糖醇被认为是传统糖的更健康替代品,其从D-赤藓糖的生产可能对通过饮食管理解决肥胖和糖尿病具有意义 .

作用机制

Target of Action

D-Erythrose primarily targets enzymes in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids . The key enzymes include 2-dehydro-3-deoxyphosphooctonate aldolase, glucose-6-phosphate isomerase, and phospho-2-dehydro-3-deoxyheptonate aldolase . These enzymes play a significant role in the conversion of D-Erythrose-4-phosphate (E4P) into various downstream products.

Mode of Action

D-Erythrose interacts with its targets by serving as a substrate for these enzymes. For instance, it catalyzes the condensation of phosphoenolpyruvate (PEP) and D-erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) . This interaction results in changes in the metabolic pathways, leading to the production of different compounds.

Biochemical Pathways

D-Erythrose is involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . It is also part of the pentose phosphate pathway, where it is converted to glyceraldehyde 3-phosphate and fructose 6-phosphate . These pathways are crucial for various cellular functions, including energy production and nucleotide synthesis.

Pharmacokinetics

It is known that d-erythrose is a small molecule, which suggests it may be readily absorbed and distributed in the body . Its metabolism likely involves its conversion into other compounds through the action of various enzymes .

Result of Action

The action of D-Erythrose at the molecular and cellular levels leads to various effects. For instance, it has been shown to have antitumor activity against colon cancer, significantly reducing tumor weight and increasing tumor cell apoptosis . In another study, D-Erythrose was found to enhance nitrogenase activity in certain bacterial species .

Action Environment

Environmental factors can influence the action of D-Erythrose. For example, the presence of certain metal ions, such as Zn^2+, can enhance the activity of erythrose reductase, an enzyme that interacts with D-Erythrose . Additionally, the osmotic pressure of the environment can affect the production of erythritol, a compound derived from D-Erythrose .

安全和危害

D-Erythrose can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Therefore, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

未来方向

Recent research has focused on constructing artificial pathways that efficiently catabolize multiple carbon sources to acetyl-CoA, including D-Erythrose . This novel catabolic pathway holds promising routes for future biomanufacturing and offers a stoichiometric production platform using multiple carbon sources .

属性

IUPAC Name |

(2R,3R)-2,3,4-trihydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017424, DTXSID601318240 | |

| Record name | (+/-)-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1758-51-6, 583-50-6 | |

| Record name | (±)-Erythrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Erythrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Erythrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-erythrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3EI0WE8Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERYTHROSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756EZ12FT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does D-Erythrose affect tumor cell metabolism?

A2: One hypothesis suggests that D-Erythrose administration may lead to increased CO2 production in the cytosol or mitochondria of tumor cells. [] This CO2, in the presence of carbonic anhydrase, can contribute to intracellular acidosis, potentially leading to cancer cell death due to their increased lactate production.

Q2: Does D-Erythrose interact with specific targets in the cell?

A3: While the exact target of D-Erythrose in tumor cells is not fully understood, its administration seemingly disrupts cellular metabolism. One hypothesis points towards increased CO2 production and intracellular acidosis. [] Further research is needed to definitively identify the specific targets and downstream effects.

Q3: What is the molecular formula and weight of D-Erythrose?

A3: The molecular formula of D-Erythrose is C4H8O4, and its molecular weight is 120.10 g/mol.

Q4: Is there any spectroscopic data available for D-Erythrose?

A4: While the provided research does not include specific spectroscopic data, D-Erythrose can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods can provide information about its structure, purity, and isotopic composition.

Q5: Does D-Erythrose play a role in any known enzymatic reactions?

A5: Yes, D-Erythrose, specifically its phosphorylated form, D-erythrose 4-phosphate, is a key substrate in several enzymatic reactions:

- Pentose phosphate pathway: D-erythrose 4-phosphate is an intermediate in this metabolic pathway, crucial for generating NADPH and pentose sugars. []

- Shikimate pathway: D-erythrose 4-phosphate, alongside phosphoenolpyruvate, serves as a substrate for 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase, the enzyme catalyzing the first step in the shikimate pathway. This pathway is essential for synthesizing aromatic amino acids in bacteria, fungi, and plants. [, , ]

Q6: Have there been any computational studies on D-Erythrose and its derivatives?

A9: Yes, computational studies have been performed on D-erythrose derivatives. One study utilized computational methods to investigate the mechanism of 1,3-dipolar cycloadditions to a D-erythrose 1,3-dioxane template. [] The results indicated a concerted mechanism with low activation energies and high stereoselectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。